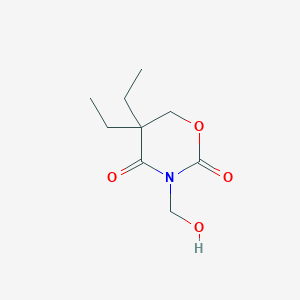
Ethyl 1-(3-bromoprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3-bromoprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate is an organic compound with a complex structure that includes a brominated alkene and a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-bromoprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate typically involves the bromination of a precursor compound followed by esterification. One common method involves the reaction of 1-(3-bromoprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(3-bromoprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alkanes or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted alkenes or cyclohexane derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Aplicaciones Científicas De Investigación
Ethyl 1-(3-bromoprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(3-bromoprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate involves its interaction with various molecular targets. The bromine atom can participate in electrophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of reactive intermediates that further react with biological or chemical targets.
Comparación Con Compuestos Similares
Ethyl 1-(3-bromoprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate can be compared with similar compounds such as:
Ethyl 1-(3-chloroprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 1-(3-iodoprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate: Contains an iodine atom, leading to different reactivity.
Ethyl 1-(3-fluoroprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate: Fluorine substitution affects the compound’s electronic properties.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
193539-89-8 |
|---|---|
Fórmula molecular |
C12H17BrO3 |
Peso molecular |
289.16 g/mol |
Nombre IUPAC |
ethyl 1-(3-bromoprop-1-enyl)-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H17BrO3/c1-2-16-11(15)12(8-5-9-13)7-4-3-6-10(12)14/h5,8H,2-4,6-7,9H2,1H3 |
Clave InChI |
OWAVCTLRMUBNEN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCCCC1=O)C=CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


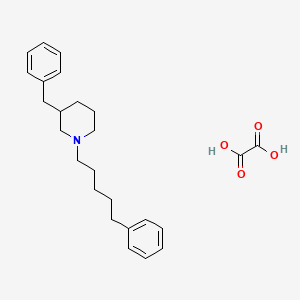


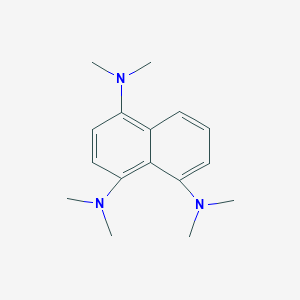
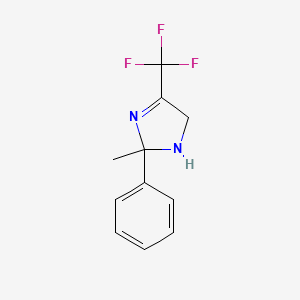
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)
![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
![Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-](/img/structure/B12562660.png)
![4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline](/img/structure/B12562664.png)
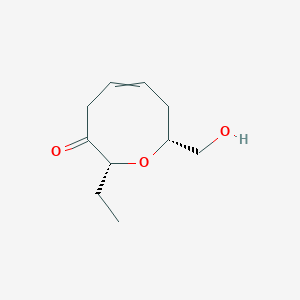
![Benzene, [3-(phenylmethoxy)-1-propynyl]-](/img/structure/B12562673.png)

![Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B12562680.png)
